molecular formula C18H20N2O4 B4506803 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B4506803
M. Wt: 328.4 g/mol
InChI Key: LEWQDDQQUNSUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that features both indole and piperidine moieties. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in medicinal chemistry. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the indole and piperidine precursors. One common method involves the acetylation of indole followed by the coupling of the acetylated indole with piperidine-4-carboxylic acid under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3-acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other indole and piperidine derivatives, such as:

    3-Acetylindole: Known for its biological activities and used in medicinal chemistry.

    Piperidine-4-carboxylic acid: A key intermediate in the synthesis of various pharmaceuticals.

    Indole-3-acetic acid: A plant hormone with significant biological activities.

    1-Acetyl-1H-indol-3-yl acetates: Used in the synthesis of complex organic molecules

1-[(3-Acetyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid stands out due to its unique combination of indole and piperidine moieties, offering a versatile platform for the development of new compounds with diverse applications.

Properties

IUPAC Name

1-[2-(3-acetylindol-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(21)15-10-20(16-5-3-2-4-14(15)16)11-17(22)19-8-6-13(7-9-19)18(23)24/h2-5,10,13H,6-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWQDDQQUNSUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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